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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 17

Cat. No.: B15576975 Get Quote

Note: The term "CAI-17" is not a standard scientific designation. Based on search results, it is

likely a typographical error referring to either Cadherin-17 (CDH17) or Interleukin-17 (IL-17),

both of which are significant in metastatic tumor research. This document provides detailed

application notes and protocols for both molecules.

Part 1: Cadherin-17 (CDH17) in Metastatic Tumor
Research
Cadherin-17 (CDH17), also known as liver-intestine cadherin, is a member of the cadherin

superfamily that mediates calcium-dependent cell-cell adhesion. Aberrant expression of CDH17

is associated with the progression and metastasis of various cancers, including hepatocellular

carcinoma, gastric cancer, and breast cancer.[1] Its role in promoting metastasis makes it a

potential therapeutic target and biomarker.

Quantitative Data Summary
The following table summarizes quantitative data regarding the role of CDH17 in metastasis.
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Cancer Type Model System
Key Quantitative
Finding

Reference

Breast Cancer
4T1E/M3 murine

breast cancer cells

FP10SC2 cells (high

CDH17) showed a

~10-fold increase in

Cdh17 mRNA

expression compared

to parental 4T1E/M3

cells.

[1]

Breast Cancer

Murine model

(subcutaneous

injection of FP10SC2

cells)

High incidence of lung

metastasis (100%)

and spine metastasis

(85%).

[2]

Breast Cancer
In vitro colony

formation assay

CDH17 knockdown in

FP10SC2 cells

resulted in almost no

colony formation.

[1]

Gastric Cancer In vitro studies

Knockdown of CDH17

inhibited cell

proliferation,

adhesion, migration,

and invasion.

[1]

Colorectal Cancer In vivo model

CDH17 silencing in

highly metastatic

human colorectal

cancer cells

suppressed tumor

growth and liver

metastasis.

[1]

Experimental Protocols
Detailed methodologies for key experiments to investigate the role of CDH17 in metastatic

tumor research are provided below.
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1. Transwell Migration and Invasion Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane

(migration) or a membrane coated with extracellular matrix proteins (invasion).

Materials:

Transwell inserts (e.g., 8 µm pore size)

Matrigel Basement Membrane Matrix

Cell culture medium (serum-free and serum-containing)

Fixation solution (e.g., methanol)

Staining solution (e.g., 0.1% crystal violet)

Cotton swabs

Inverted microscope

Protocol:

For invasion assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat

the upper surface of the transwell insert membrane with the Matrigel solution and incubate

at 37°C to allow for gel formation. For migration assays, this step is omitted.

Harvest cancer cells and resuspend them in serum-free medium.

Add the cell suspension to the upper chamber of the transwell insert.

Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower

chamber.

Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

After incubation, remove the non-migrated cells from the upper surface of the membrane

with a cotton swab.
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Fix the migrated cells on the lower surface of the membrane with methanol for 30 minutes.

Stain the cells with 0.1% crystal violet solution for 30 minutes.[3]

Wash the inserts with PBS.

Visualize and count the migrated cells under an inverted microscope.

2. In Vivo Metastasis Animal Model

This protocol describes a murine model to study the metastatic potential of cancer cells

expressing CDH17.

Materials:

Immunocompromised mice (e.g., BALB/c nude mice)

Cancer cells with modulated CDH17 expression (e.g., FP10SC2 cells)

Phosphate-buffered saline (PBS)

Syringes and needles

Animal housing and care facilities

Histology equipment

Protocol:

Harvest cancer cells and resuspend them in sterile PBS at a desired concentration.

Inject the cell suspension subcutaneously or intravenously into the mice.

Monitor the mice regularly for tumor growth and overall health.

After a predetermined period (e.g., 25-28 days), euthanize the mice.[1]

Harvest relevant organs (e.g., lungs, spine, liver) and fix them in formalin.
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Embed the tissues in paraffin and prepare sections for histological examination (e.g.,

Hematoxylin and Eosin staining) to identify metastatic lesions.

Immunohistochemistry can be performed on the tissue sections to confirm the expression

of CDH17 in the metastatic tumors.

Signaling Pathways and Experimental Workflows
CDH17-Mediated Metastasis Signaling Pathway

The following diagram illustrates a potential signaling pathway by which CDH17 promotes

tumor metastasis.
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Caption: CDH17 promotes metastasis by altering cell adhesion and inducing EMT.
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Experimental Workflow for Studying CDH17 in Metastasis

This diagram outlines the experimental workflow to investigate the role of CDH17 in cancer

metastasis.
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Caption: Workflow for investigating the role of CDH17 in metastasis.
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Part 2: Interleukin-17 (IL-17) in Metastatic Tumor
Research
Interleukin-17 (IL-17) is a pro-inflammatory cytokine primarily produced by T helper 17 (Th17)

cells.[4] In the context of cancer, IL-17 has a dual role, exhibiting both pro-tumor and anti-tumor

effects depending on the tumor microenvironment.[5] In many solid tumors, elevated IL-17

levels are associated with increased angiogenesis, tumor growth, and metastasis.[4][6]

Quantitative Data Summary
The following table summarizes quantitative data regarding the role of IL-17 in metastasis.

Cancer Type Model System
Key Quantitative
Finding

Reference

Breast Cancer In vivo murine model

IL-17 promotes breast

cancer metastasis by

increasing neutrophil

polarization.

[7]

Breast Cancer Human patients

Significantly higher

serum concentrations

of IL-17A in women

with early breast

cancer compared to

healthy controls.

[7]

Non-Small Cell Lung

Cancer (NSCLC)
In vitro cell lines

IL-17 exposure

increased

neoangiogenesis and

promoted in vivo

tumor growth.

[6]

Gastric Cancer Preclinical model

Combined PD-1 and

IL-17A blockade

successfully

eradicated the tumor.

[7]
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Experimental Protocols
Detailed methodologies for key experiments to investigate the role of IL-17 in metastatic tumor

research are provided below.

1. Spheroid Invasion Assay

This 3D culture method assesses the collective invasion of tumor cells, which can be

influenced by cytokines like IL-17.

Materials:

Cancer cell lines

Ultra-low attachment round-bottom plates

Extracellular matrix (e.g., Matrigel or collagen)

Cell culture medium

Recombinant IL-17

Fluorescent labels for live-cell imaging (optional)

Spinning disc confocal microscope

Protocol:

Seed a defined number of cancer cells into ultra-low attachment round-bottom plates to

allow for the formation of a single spheroid in each well.

Incubate for 24-72 hours to allow for spheroid formation.

Prepare the extracellular matrix gel according to the manufacturer's instructions.

Embed the spheroids within the ECM gel in a new culture plate.

Add cell culture medium, with or without recombinant IL-17 at various concentrations, on

top of the gel.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monitor spheroid invasion into the surrounding matrix over time using brightfield or

fluorescence microscopy.

Quantify the area of invasion or the length of invasive strands.

2. Co-culture with Immune Cells

This protocol allows for the study of the interaction between cancer cells and IL-17-producing

immune cells (e.g., Th17 cells).

Materials:

Cancer cell lines

Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells

Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23)

Transwell inserts with a smaller pore size (e.g., 0.4 µm) to prevent cell migration but allow

cytokine exchange.

ELISA or flow cytometry kits for cytokine measurement.

Protocol:

Isolate CD4+ T cells from PBMCs.

Culture the CD4+ T cells under Th17 polarizing conditions for several days.

Seed cancer cells in the lower chamber of a transwell plate.

Place the transwell insert containing the polarized Th17 cells into the well with the cancer

cells.

Co-culture the cells for a desired period.

After co-culture, assess the phenotype of the cancer cells (e.g., proliferation, migration,

invasion) and measure the concentration of IL-17 and other cytokines in the culture
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supernatant using ELISA.

Signaling Pathways and Experimental Workflows
IL-17 Signaling Pathway in Tumor Metastasis

The diagram below illustrates the signaling cascade initiated by IL-17 that promotes

metastasis.

IL-17
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NF-κB Activation MAPK Activation
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Target Gene Expression:
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Click to download full resolution via product page

Caption: IL-17 signaling promotes metastasis via NF-κB and MAPK pathways.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b15576975?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Studying IL-17 in the Tumor Microenvironment

This diagram shows the workflow for investigating the impact of IL-17 on the tumor

microenvironment and metastasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Expression of Cadherin-17 Promotes Metastasis in a Highly Bone Marrow Metastatic
Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15576975?utm_src=pdf-body-img
https://www.benchchem.com/product/b15576975?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5288516/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5288516/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Expression of Cadherin-17 Promotes Metastasis in a Highly Bone Marrow Metastatic
Murine Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

3. KIN17 promotes tumor metastasis by activating EMT signaling in luminal‐A breast cancer -
PMC [pmc.ncbi.nlm.nih.gov]

4. Frontiers | The role of Th-17 cells and IL-17 in the metastatic spread of breast cancer: As
a means of prognosis and therapeutic target [frontiersin.org]

5. Th17 cell function in cancers: immunosuppressive agents or anti-tumor allies? - PMC
[pmc.ncbi.nlm.nih.gov]

6. Targeting the Tumor Microenvironment: The Protumor Effects of IL-17 Related to Cancer
Type - PMC [pmc.ncbi.nlm.nih.gov]

7. Frontiers | Interleukin 17 in early invasive breast cancer [frontiersin.org]

To cite this document: BenchChem. [Application of Cadherin-17 and Interleukin-17 in
Metastatic Tumor Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15576975#application-of-cai-17-in-metastatic-tumor-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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